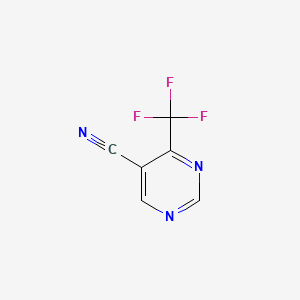
4-(Trifluoromethyl)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)pyrimidine-5-carbonitrile is a derivative of pyrimidine . Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile involves a series of chemical reactions. For instance, a study describes the preparation of various derivatives of 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-arylpyrimidine-5-carbonitrile using a three-step procedure . Another study mentions the synthesis of fluoro-rich pyrimidine-5-carbonitriles as antitubercular agents .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile can be analyzed using various spectroscopic techniques. For example, FT-IR and FT-Raman spectra can be used to analyze the vibrational wave numbers . The molecular formula of a similar compound, 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile, is C6HClF3N3 .Chemical Reactions Analysis
4-(Trifluoromethyl)pyrimidine-5-carbonitrile can undergo various chemical reactions. For instance, it can react with amidines to yield a [6,6]-fused pyrimidinopyridine system via nucleophilic substitution at the C-3 position of the pyridine ring followed by intramolecular cyclization onto the pendant cyano group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile can be determined using various methods. For instance, the density and refractive index of a similar compound, 2-Chloro-4-(trifluoromethyl)pyrimidine, have been determined .Scientific Research Applications
Anticancer Agents
Pyrimidine-5-carbonitrile derivatives, including 4-(Trifluoromethyl)pyrimidine-5-carbonitrile, have been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds have been evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines, namely colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . Some of these compounds have shown moderate antiproliferative activity against the tested cell lines and were more active than the EGFR inhibitor erlotinib .
EGFR WT and EGFRT790M Targeting
The same compounds have also been investigated for their kinase inhibitory activities against EGFR WT and EGFR T790M . One of the compounds was found to be the most active against both EGFR WT and mutant EGFR T790M, exhibiting IC 50 values of 0.09 and 4.03 μM, respectively .
Cell Cycle Arrest and Apoptosis Induction
These compounds can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells . One of the compounds upregulated the level of caspase-3 by 6.5 fold in HepG-2 when compared with the control .
Dual EGFR WT /COX-2 Inhibitors
A novel series of pyrimidine-5-carbonitrile derivatives was designed, synthesized, then evaluated for their cytotoxic activity as novel anti-cancer with dual EGFR WT /COX-2 inhibitors . Two compounds disclosed the highest activity against all NCI60 panel cell lines .
Cell Cycle Disturbance
The most potent two compounds disturbed cell cycle of Colo-205 cells by blocking the G1 phase, coupled with increased annexin-V stained cells which indicated the increasing in percentage of apoptosis .
Antifungal Activities
The antifungal activities of compounds including 4-(Trifluoromethyl)pyrimidine-5-carbonitrile were determined against Botryosphaeria dothidea (B. dothidea), Phompsis sp., Botrytis cinereal (B. cinerea), Colletotrichum gloeosporioides (C. gloeosporioides), Pyricutaria oryzae (P. oryzae), and Sclerotinia sclerotiorum (S. sclerotiorum) .
Mechanism of Action
Target of Action
The primary targets of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile are the epidermal growth factor receptor (EGFR) and mycobacterial enoyl-acyl carrier protein (ACP) reductase (InhA) . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy . InhA is a key enzyme in the fatty acid synthesis II system of Mycobacterium tuberculosis, the causative agent of tuberculosis .
Mode of Action
4-(Trifluoromethyl)pyrimidine-5-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor for EGFR . It competes with ATP for binding to the kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling .
For InhA, the compound binds to the active site of the enzyme, engaging in multiple bonded and non-bonded interactions with the residues lining the active site . This binding inhibits the enzyme’s activity, disrupting the synthesis of mycolic acids, essential components of the mycobacterial cell wall .
Biochemical Pathways
The inhibition of EGFR by 4-(Trifluoromethyl)pyrimidine-5-carbonitrile disrupts several downstream signaling pathways involved in cell proliferation, survival, and differentiation .
In the case of Mycobacterium tuberculosis, the inhibition of InhA leads to the disruption of the fatty acid synthesis II system, which is crucial for the synthesis of mycolic acids. This disruption affects the integrity of the mycobacterial cell wall, leading to cell death .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .
Result of Action
The inhibition of EGFR by 4-(Trifluoromethyl)pyrimidine-5-carbonitrile can lead to the arrest of the cell cycle at the G2/M phase and induce significant apoptotic effects in various cancer cell lines .
In the case of Mycobacterium tuberculosis, the inhibition of InhA results in the disruption of the mycobacterial cell wall, leading to cell death .
Action Environment
The action of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile can be influenced by various environmental factors. For instance, one derivative of the compound was found to be more active against M. tuberculosis H37Rv under low oxygen conditions than metronidazole .
Safety and Hazards
Safety data sheets provide information about the potential hazards of 4-(Trifluoromethyl)pyrimidine-5-carbonitrile. They recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Future Directions
Future research on 4-(Trifluoromethyl)pyrimidine-5-carbonitrile could focus on its potential applications in medicine. For example, a study suggests that pyrimidine-5-carbonitrile derivatives could be developed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR), potentially serving as anticancer agents .
properties
IUPAC Name |
4-(trifluoromethyl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3/c7-6(8,9)5-4(1-10)2-11-3-12-5/h2-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBMWLBOFNHPJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857611 |
Source


|
| Record name | 4-(Trifluoromethyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)pyrimidine-5-carbonitrile | |
CAS RN |
1260676-79-6 |
Source


|
| Record name | 4-(Trifluoromethyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dichloro-3-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B580236.png)
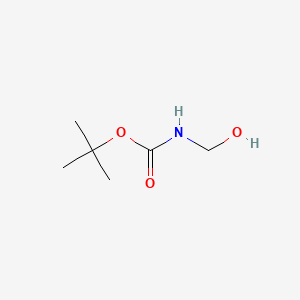
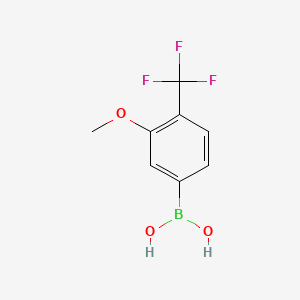

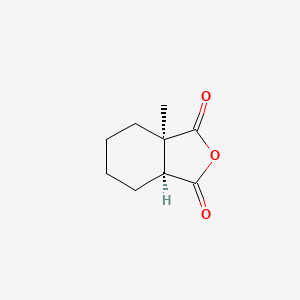



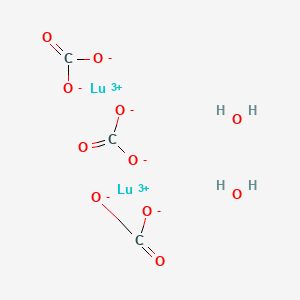

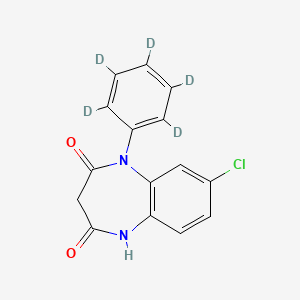
![Tris[1-[bis(2-chloroethoxy)-oxidophosphaniumyl]ethyl] phosphite](/img/structure/B580256.png)
